1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl group, and a hydroxyethyl group
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form an intermediate, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves the reaction of the intermediate with urea under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for certain medical conditions.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)methyl]-3-(2-hydroxyethyl)urea: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)thiourea: Contains a sulfur atom instead of an oxygen atom, which can influence its reactivity and interactions with biological targets.
1-[(4-bromophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea: The bromine atom may confer different chemical reactivity compared to the chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSUEULKJPIWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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